molecular formula C8H12ClNS B2403716 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole CAS No. 675149-83-4

2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

Cat. No. B2403716
CAS RN: 675149-83-4
M. Wt: 189.7
InChI Key: GQFSKUWJLINAJD-UHFFFAOYSA-N
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Description

The compound “2-Tert-butyl-4-(chloromethyl)-1,3-thiazole” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-Tert-butyl-4-(chloromethyl)-1,3-thiazole” are not available, similar compounds such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Scientific Research Applications

1. Excited-State Intramolecular Proton Transfer (ESIPT) and Organic Light Emitting Diode Applications

  • Research demonstrates that thiazole-based compounds, similar to 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, are integral in the development of white organic light-emitting diodes (WOLEDs). The reversible type excited-state intramolecular proton transfer (ESIPT) in these compounds allows for tunable emission from blue to yellow, crucial for WOLED technology (Zhang et al., 2016).

2. Synthesis of Thiazolidines and Thiazolines

  • A novel synthesis approach using compounds structurally related to 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole has been developed for creating 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines. These compounds hold potential in various chemical applications, including pharmaceuticals (D’hooghe et al., 2005).

3. Crystal Structure and Antitumor Activity

  • Research on similar thiazole derivatives has shown promising results in antitumor activity. The crystal structure of these compounds, such as 4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, indicates potential for use in cancer treatment (Hu et al., 2010).

4. Application in Organic Photophysics

  • Compounds with a thiazole structure, related to 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, exhibit unique properties in organic photophysics, such as aggregation-induced emission enhancement. This feature is crucial for developing advanced materials in photonics and electronics (Qian et al., 2007).

5. Heterocyclic Core Synthesis for Antibiotics

  • The efficient synthesis of thiazole derivatives is essential for creating the heterocyclic core of thiopeptide antibiotics. This synthesis, involving tert-butyl 4-thiazolecarboxylate, has significant implications in the pharmaceutical industry (Martin et al., 2008).

6. Insecticidal Activities

  • N-tert-Butyl-N,N'-diacylhydrazines containing thiazole structures show potent insecticidal activities against certain pests. This suggests potential applications in eco-friendly pest control strategies (Wang et al., 2011).

properties

IUPAC Name

2-tert-butyl-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFSKUWJLINAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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